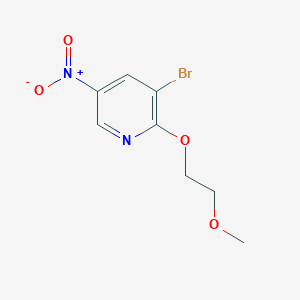
3-Bromo-2-(2-methoxyethoxy)-5-nitropyridine
Overview
Description
3-Bromo-2-(2-methoxyethoxy)-5-nitropyridine, also known as 3-Bromo-2-EtO-5-NO2-pyridine, is an organic compound with a wide range of applications in the field of scientific research. It is a versatile compound that is used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. It is also used as a starting material for the synthesis of other compounds, such as amines, nitriles, and other heterocyclic compounds.
Scientific Research Applications
Chemical Synthesis and Reactivity
3-Bromo-2-(2-methoxyethoxy)-5-nitropyridine is a compound of interest in the field of organic chemistry due to its potential as a building block in the synthesis of various heterocyclic compounds. Studies have explored its reactivity and the influence of substituents on its chemical behavior. For instance, the directive influence of the N-oxide group during nitration reactions has been demonstrated, revealing how specific substituents can guide the formation of nitro derivatives in pyridine N-oxides. This highlights the compound's utility in synthesizing nitro-substituted pyridines, essential intermediates in pharmaceutical and agrochemical products (Hertog, Ammers, & Schukking, 2010).
Synthesis Optimization and Safety
Research on optimizing the synthesis of related nitropyridines, like 5-Bromo-2-nitropyridine, has addressed challenges such as low conversion rates, impurity content, and reproducibility. Studies have detailed the development of safe, scalable protocols for hydrogen peroxide oxidation, demonstrating the importance of rigorous process development and safety studies in chemical manufacturing. Such research contributes to the efficient and safe production of nitropyridine derivatives on an industrial scale (Agosti et al., 2017).
Spectroscopic Analysis and Molecular Structure
The vibrational spectroscopy studies of related nitropyridines, such as 5-bromo-2-nitropyridine, have provided deep insights into their molecular structures. Using techniques like FT-Raman and FT-IR spectroscopy, researchers have been able to determine the equilibrium geometry, natural atomic charges, and vibrational frequencies of these compounds. These studies are crucial for understanding the physical and chemical properties of nitropyridines, aiding in the design and synthesis of new materials with desired functionalities (Sundaraganesan et al., 2005).
Computational Chemistry and Drug Design
Computational studies on derivatives of nitropyridines, like 5-bromo-3-nitropyridine-2-carbonitrile, have utilized various density functional theory (DFT) methods to analyze their molecular structure, electronic properties, and potential as drug candidates. Such research includes examining molecular electrostatic potential, frontier molecular orbitals, and ligand-protein interactions through molecular docking studies. These insights are pivotal for drug discovery, allowing researchers to predict the biological activity and therapeutic potential of new compounds (Arulaabaranam et al., 2021).
properties
IUPAC Name |
3-bromo-2-(2-methoxyethoxy)-5-nitropyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrN2O4/c1-14-2-3-15-8-7(9)4-6(5-10-8)11(12)13/h4-5H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OABOROOTMFAYDL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=C(C=C(C=N1)[N+](=O)[O-])Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-2-(2-methoxyethoxy)-5-nitropyridine | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

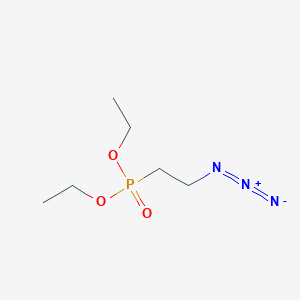
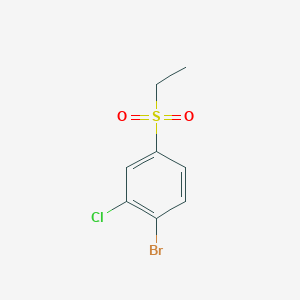

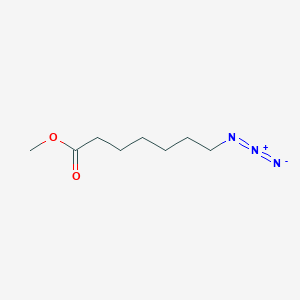
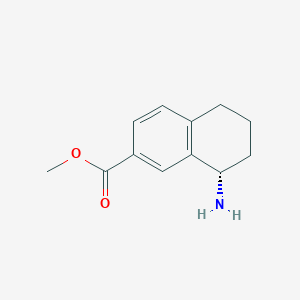
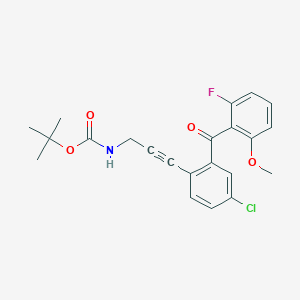
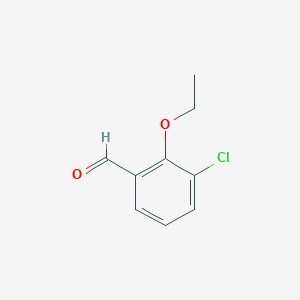
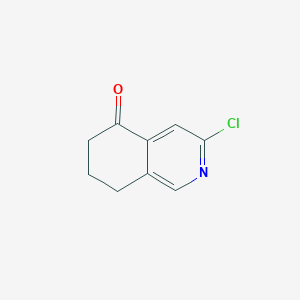
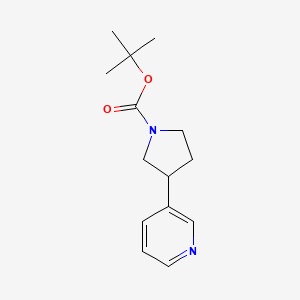
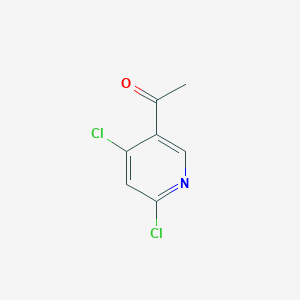

![2-[1-(2-Methoxy-2-oxoethyl)cyclopentyl]acetic acid](/img/structure/B1457135.png)

